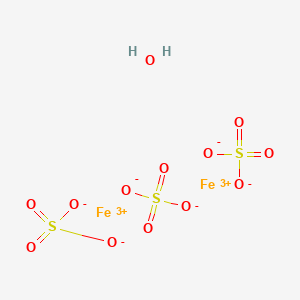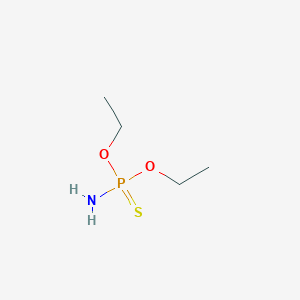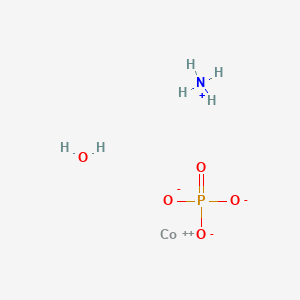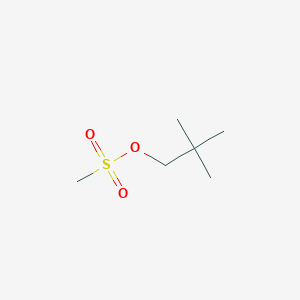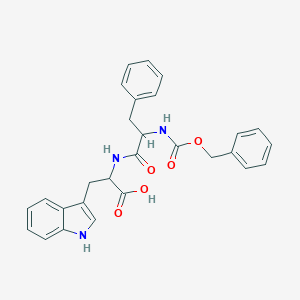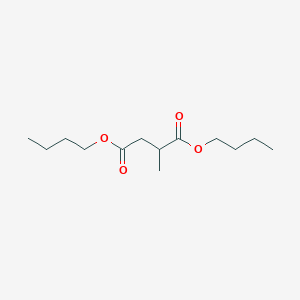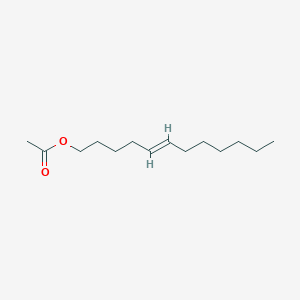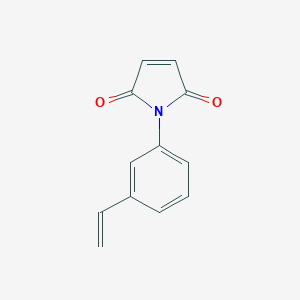
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione, also known as EPD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Moreover, this compound has been shown to have a neuroprotective effect and can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its ease of synthesis and low cost. This compound can be synthesized using simple methods and is relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several potential future directions for scientific research. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another potential direction is the investigation of the mechanism of action of this compound to understand its biochemical and physiological effects in more detail. Moreover, future research could explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. This compound has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. Future research could explore the potential use of this compound in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione can be synthesized using various methods, including the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with ethyl vinyl ether in the presence of sodium hydride. Another method involves the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with acetic anhydride and acetic acid in the presence of sodium acetate. The yield of this compound obtained using these methods is around 60-70%.
Aplicaciones Científicas De Investigación
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been studied for its potential use in various scientific research applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. Studies have also shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Moreover, this compound has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Propiedades
Número CAS |
19007-92-2 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
1-(3-ethenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9NO2/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(13)15/h2-8H,1H2 |
Clave InChI |
CGBJEUYTEGUTIK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
SMILES canónico |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




